5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C10H11N3. It is a derivative of pyridine, featuring a nitrile group at the 2-position and a 2-methylcyclopropylamino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-methylcyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-pyridinecarbonitrile: Similar structure but with an amino group instead of the 2-methylcyclopropylamino group.
2-Cyano-5-aminopyridine: Another derivative with a cyano group at the 2-position and an amino group at the 5-position.
Uniqueness
5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile is unique due to the presence of the 2-methylcyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-[(2-methylcyclopropyl)amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-7-4-10(7)13-9-3-2-8(5-11)12-6-9/h2-3,6-7,10,13H,4H2,1H3 |
InChI Key |
FSCRVFFWTJLAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1NC2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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